3-Ethyl 6-methyl 4-(2-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
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Overview
Description
3-Ethyl 6-methyl 4-(2-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound belonging to the class of hexahydroquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl 6-methyl 4-(2-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a catalyst. The reaction is usually carried out under reflux conditions with ethanol as the solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl 6-methyl 4-(2-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Brominated aromatic compounds.
Scientific Research Applications
3-Ethyl 6-methyl 4-(2-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-Ethyl 6-methyl 4-(2-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
Hexahydroquinoline derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Quinoline derivatives: These compounds are structurally related but lack the hexahydro component, resulting in different chemical properties.
Uniqueness
3-Ethyl 6-methyl 4-(2-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of ethyl, methyl, and methoxy groups, along with the hexahydroquinoline core, makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H27NO6 |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
3-O-ethyl 6-O-methyl 4-(2-methoxyphenyl)-2,7-dimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C23H27NO6/c1-6-30-23(27)18-13(3)24-15-11-12(2)17(22(26)29-5)21(25)20(15)19(18)14-9-7-8-10-16(14)28-4/h7-10,12,17,19,24H,6,11H2,1-5H3 |
InChI Key |
XDJVHMUKDGEJRE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3OC)C(=O)C(C(C2)C)C(=O)OC)C |
Origin of Product |
United States |
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